

Crystal structure of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide

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Compound of Interest

Compound Name: 2-Benzotriazol-1-YL-acetamide

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An In-depth Technical Guide on the Crystal Structure of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted 2-(1H-Benzotriazol-1-yl) acetamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science, owing to the versatile biological activities of the benzotriazole moiety. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials. This technical guide provides a detailed overview of the crystal structure of a representative compound, 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide. It includes a comprehensive summary of its crystallographic data, detailed experimental protocols for its synthesis and structural determination, and visualizations of the experimental workflow and key intermolecular interactions that govern its crystal packing.

Experimental Protocols

Synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide

The synthesis of the title compound is achieved through a condensation reaction.

- Reactants: 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide (1 mmol, 191.2 mg) and 2-chlorobenzaldehyde (1 mmol, 140.6 mg).
- Solvent: Ethanol (20 ml).
- Procedure: The reactants are combined in ethanol and refluxed for 5 hours at approximately 348 K. After the reaction is complete, the mixture is cooled, allowing the product to crystallize. The resulting crystals are then collected for analysis.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction (SCXRD), a powerful technique for elucidating the precise arrangement of atoms in a crystalline solid.[2][3]

- Crystal Selection: A suitable single crystal of the synthesized compound, with dimensions approximately $0.12 \times 0.10 \times 0.08$ mm, is selected and mounted on a diffractometer.[1]
- Data Collection: The crystal is maintained at a constant temperature (e.g., 295 K) and irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation). The diffraction patterns are collected as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares on F^2 . In the case of the representative compound, all hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]

Data Presentation: Crystallographic Analysis

The crystal structure of 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide reveals key insights into its molecular geometry and packing. The quantitative crystallographic data are summarized in the table below for clarity and comparison.

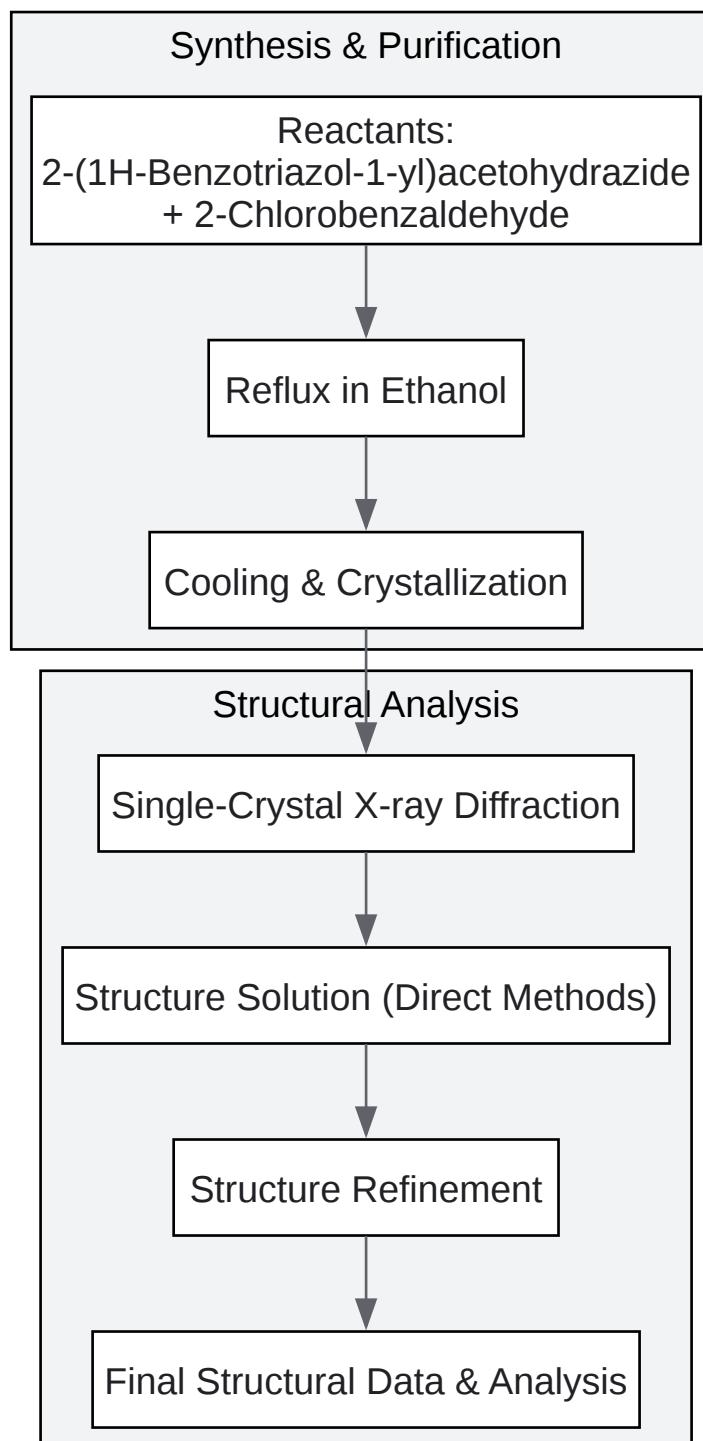
Parameter	Value	Reference
Chemical Formula	<chem>C15H12ClN5O</chem>	[1]
Molecular Weight (Mr)	313.75	[1]
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /c	
a (Å)	4.6777 (16)	[1]
b (Å)	11.726 (4)	[1]
c (Å)	13.328 (5)	[1]
β (°)	94.224 (7)	[1]
Volume (V) (Å ³)	729.0 (4)	[1]
Z	2	[1]
Temperature (K)	295	[1]
Radiation	Mo Kα	[1]
Reflections Collected	1902	[1]
Final R indices [I > 2σ(I)]	R1 = 0.043, wR2 = 0.089	[1]

In the molecular structure, the bond lengths and angles are within the expected ranges and are consistent with related benzotriazole derivatives.[\[1\]](#) A notable conformational feature is the dihedral angle of 70.8(1)° between the mean planes of the benzotriazole and the chlorophenyl rings.[\[1\]](#)

Mandatory Visualizations

Experimental and Analytical Workflow

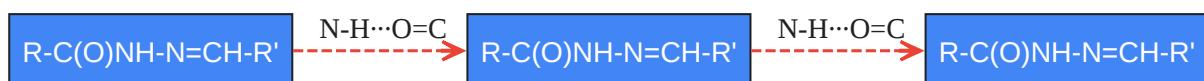
The logical flow from chemical synthesis to final structural elucidation is a critical process in crystallography. The following diagram outlines this workflow.

[Click to download full resolution via product page](#)*Workflow from synthesis to structural analysis.*

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of N-substituted 2-(1H-Benzotriazol-1-yl) acetamides is often stabilized by a network of intermolecular hydrogen bonds.^[4] In the structure of 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains along the crystallographic a-axis.^[1] This primary interaction is further supported by weaker C—H···N hydrogen bonds, which assemble the chains into layers.^[1]

The diagram below illustrates the fundamental N—H···O hydrogen bonding motif responsible for the formation of the primary molecular chains.



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Intermolecular N—H···O hydrogen bonding motif.

Conclusion

The structural analysis of N-substituted 2-(1H-Benzotriazol-1-yl) acetamide derivatives, exemplified by 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide, provides critical data for understanding their solid-state properties. The molecular conformation is characterized by a significant twist between the benzotriazole and the N-substituent aromatic rings. The crystal lattice is primarily organized through robust N—H···O hydrogen bonds, which create infinite one-dimensional chains. These structural insights are invaluable for the rational design of new derivatives with tailored physicochemical and biological properties in the fields of drug discovery and materials science.

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- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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